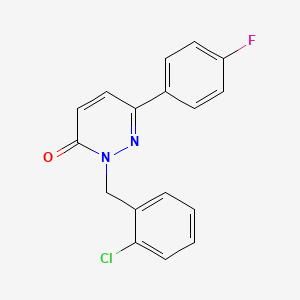

2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-15-4-2-1-3-13(15)11-21-17(22)10-9-16(20-21)12-5-7-14(19)8-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPBMJRBPLJGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

Substitution Reactions: The 2-chlorobenzyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Cyclization: The final step involves cyclization to form the pyridazinone structure. This step may require heating and the use of catalysts to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Strong bases like sodium hydride and polar aprotic solvents such as dimethyl sulfoxide are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has shown effectiveness against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Research demonstrated a notable inhibition of mycelium growth in Pyricularia oryzae by approximately 60% without affecting the cyt bc1 complex, indicating a unique mechanism of action .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that it exhibits dose-dependent cytotoxicity, suggesting potential as an anticancer agent. The presence of halogen substituents like chlorine and fluorine is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, including cytochrome P450 isoforms such as CYP1A2. This inhibition can lead to altered drug metabolism, providing insights into its potential use in pharmacotherapy . The structure-activity relationship studies suggest that modifications to the substituents can significantly impact enzyme binding affinity.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several analogs of pyridazinone derivatives, including 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one , to evaluate their biological activities. The results showed that certain modifications led to enhanced antibacterial and anticancer activities compared to the parent compound .

Case Study 2: Crystallographic Analysis

Crystallographic studies have provided insights into the molecular interactions within crystal structures of similar compounds. The layered structures formed through hydrogen bonding and π-stacking interactions were observed, which are critical for understanding the solid-state behavior and potential bioavailability of these compounds .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Solubility inferred from substituent hydrophobicity; fluorophenyl and chlorobenzyl groups increase lipophilicity .

Key Observations:

Moving the chlorobenzyl group from position 2 (target compound) to position 4 (compound 13h) alters the molecule’s dipole moment and crystal packing, as evidenced by the lower melting point of 13h (184–185°C vs. 306°C for 2-phenyl analogs) .

Impact of Halogenation :

- Fluorine at the 4-position of the phenyl ring (target compound) improves metabolic stability compared to methyl or methoxy groups (e.g., 6-(4-methylphenyl) derivatives) .

- Dual halogenation (e.g., 4-chloro-2-fluoro substitution in ) may enhance target selectivity but reduce solubility due to increased hydrophobicity.

Table 3: Reported Bioactivities of Analogs

- Antiviral activity in related compounds (e.g., ) correlates with the presence of fluorophenyl groups, which may interfere with viral entry or replication.

Biological Activity

2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, also referred to by its CAS number 1018165-96-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, receptor interactions, and structural characteristics that contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is with a molar mass of approximately 313.76 g/mol. The compound features a pyridazine ring substituted with both a chlorobenzyl group and a fluorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClFN3 |

| Molar Mass | 313.76 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 511.3 ± 50.0 °C |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various pyridazine derivatives, including our compound of interest. For instance, research has shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines. In one study, compounds similar to 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one demonstrated cell viability reductions to below 50% at concentrations around 400 µM, indicating promising anticancer properties .

Receptor Interactions

The compound's interaction with various receptors has been investigated through computer-aided drug design and biological assays. It has been noted that similar pyridazine derivatives can act as multi-target ligands affecting adenosine receptors (A1R and A2AR) and phosphodiesterase (PDE10A). These interactions suggest potential therapeutic applications in neurodegenerative diseases and cancer .

Case Studies and Experimental Findings

-

Study on Adenosine Receptors :

- A series of pyridazine derivatives were synthesized and tested for their binding affinity to human adenosine receptors expressed in CHO cells.

- The most potent inhibitors exhibited IC50 values below 10 µM against PDE10A, highlighting the potential of these compounds as therapeutic agents targeting multiple pathways .

-

Cytotoxic Evaluation :

- A comparative study evaluated the cytotoxic effects of several pyridazine derivatives against different cancer cell lines.

- The results indicated that compounds with similar substituents to those in 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one could reduce cell viability significantly, with some achieving over 80% inhibition at higher concentrations .

Structural Characteristics

The structural analysis reveals that the conformation of the compound is influenced by intramolecular hydrogen bonding and π–π stacking interactions, which are crucial for its stability and biological activity. The presence of the chlorobenzyl group introduces rotational disorder in the crystal structure, affecting its interaction with biological targets .

Q & A

Q. What strategies resolve contradictions between computational and experimental spectral data?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic proton environments) are addressed by: (i) Revisiting DFT solvent models (PCM vs. SMD); (ii) Validating crystal packing effects via Hirshfeld surface analysis; (iii) Using dynamic NMR to probe conformational flexibility .

Q. How is the compound’s antiviral mechanism probed at the molecular level?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding to viral neuraminidase (PDB: 3CL2). Binding free energies (ΔG) are calculated via MM-PBSA, with key interactions (e.g., halogen bonding with 2-chloro substituent) validated by mutagenesis studies .

Q. What green chemistry approaches improve synthesis sustainability?

Q. How are structure-activity relationships (SARs) optimized for enhanced potency?

- Methodological Answer :

- Substituent Screening : Analogues with 3,4-difluorophenyl or morpholinyl groups are synthesized and tested.

- Pharmacophore Modeling : MOE software identifies critical hydrogen bond acceptors (pyridazinone carbonyl) and hydrophobic pockets (chlorobenzyl group).

- In Vivo Validation : EC values correlate with logP (2.1–3.5 range) for optimal membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.